molecular formula C9H17NO2 B587791 trans-Methyl 4-propylpyrrolidine-2-carboxylate CAS No. 1356354-47-6

trans-Methyl 4-propylpyrrolidine-2-carboxylate

Cat. No.: B587791
CAS No.: 1356354-47-6
M. Wt: 171.24
InChI Key: HKKBKTVPICMNOV-SFYZADRCSA-N
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Description

trans-Methyl 4-propylpyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a chiral molecule that exists in two enantiomeric forms, namely, ®-trans-Methyl 4-propylpyrrolidine-2-carboxylate and (S)-trans-Methyl 4-propylpyrrolidine-2-carboxylate

Preparation Methods

The synthesis of trans-Methyl 4-propylpyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of a pyrrolidine derivative and a propylating agent in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pressure to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

trans-Methyl 4-propylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pyrrolidine ring can be functionalized with different substituents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

trans-Methyl 4-propylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, leveraging its unique chemical structure and properties.

    Industry: In industrial applications, it may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Methyl 4-propylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

trans-Methyl 4-propylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups and biological activities.

    Pyrrolidine-2,5-diones: Compounds with a similar core structure but different substituents, leading to varied biological profiles.

    Prolinol: A related compound with a hydroxyl group, used in different chemical and biological applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with biological targets .

Biological Activity

trans-Methyl 4-propylpyrrolidine-2-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrrolidine ring with a methyl ester at the 2-position and a propyl group at the 4-position. Its IUPAC name is (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid. The molecular formula is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 171.23 g/mol.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly as a chiral building block in organic synthesis and potential therapeutic applications.

The compound's mechanism of action primarily involves interactions with biological targets such as enzymes and receptors. Its structural similarity to amino acids allows it to modulate enzyme activity, influencing various metabolic pathways. For instance:

  • Dopamine Receptor Modulation : It has been noted for its mixed dopamine D2/D4 receptor antagonist activity, which may have implications in treating neurological disorders.
  • Enzyme Interaction : The carboxylate group can undergo reactions that are essential for synthesizing derivatives and exploring the compound's reactivity in different biochemical contexts.

Research Findings

  • Pharmacological Studies : Compounds similar to this compound have shown potential in modulating neurotransmitter systems, particularly influencing glutamate receptors. This suggests possible applications in treating conditions like anxiety and depression.
  • In Vitro Studies : Experimental assays have demonstrated that pyrrolidine derivatives can act as inhibitors or substrates for specific enzymes, impacting cellular metabolism significantly .
  • Case Studies : A study highlighted the compound's role in drug-induced phospholipidosis, indicating its interaction with lysosomal phospholipase A2 (LPLA2), which is crucial for understanding drug safety profiles and metabolic responses .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.
  • Reaction Conditions : Optimal conditions include the choice of polar aprotic solvents to enhance nucleophilicity during substitution reactions.
  • Characterization Techniques : Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : Its unique structure makes it a valuable candidate for developing new therapeutic agents targeting neurological disorders.
  • Organic Synthesis : Used as a building block for more complex molecules with potential biological activity.
  • Industrial Applications : Involved in synthesizing specialty chemicals and materials with specific properties.

Properties

IUPAC Name

methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKBKTVPICMNOV-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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